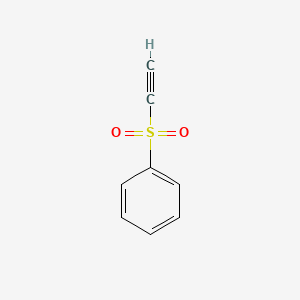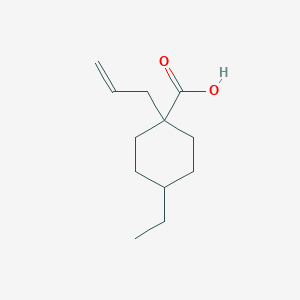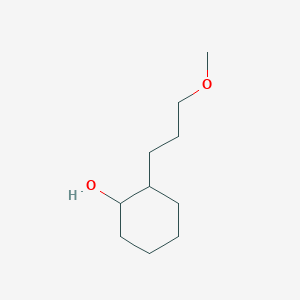
2-(3-Methoxypropyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxypropyl)cyclohexan-1-ol is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . It is a cyclohexanol derivative where the hydroxyl group is substituted with a 3-methoxypropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of Phenol Derivatives: One common method involves the hydrogenation of phenol derivatives in the presence of a metal catalyst such as nickel or palladium. This process typically requires high pressure and temperature conditions to achieve the desired product.
Oxidation of Cyclohexane: Another method involves the oxidation of cyclohexane using cobalt catalysts.
Industrial Production Methods: Industrial production of 2-(3-Methoxypropyl)cyclohexan-1-ol often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(3-Methoxypropyl)cyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Various cyclohexanol derivatives.
Substitution: Cyclohexyl halides and other substituted cyclohexanes.
Applications De Recherche Scientifique
2-(3-Methoxypropyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways. Its derivatives are often used as probes to study biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxypropyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the methoxypropyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
Cyclohexanol: A simpler analog with a hydroxyl group directly attached to the cyclohexane ring.
2-Methylcyclohexan-1-ol: A similar compound with a methyl group instead of a methoxypropyl group.
3-Methyl-2-cyclohexen-1-ol: Another analog with a double bond and a methyl group.
Uniqueness: 2-(3-Methoxypropyl)cyclohexan-1-ol is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and increases its reactivity in various chemical reactions .
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2-(3-methoxypropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-12-8-4-6-9-5-2-3-7-10(9)11/h9-11H,2-8H2,1H3 |
Clé InChI |
MTXBZIPDBPYCTG-UHFFFAOYSA-N |
SMILES canonique |
COCCCC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


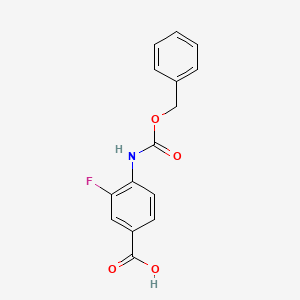
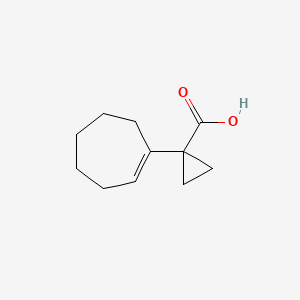
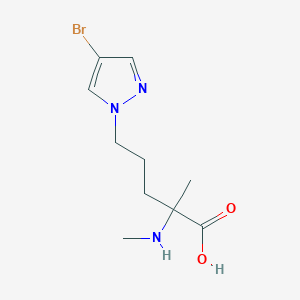

![2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid](/img/structure/B15326110.png)
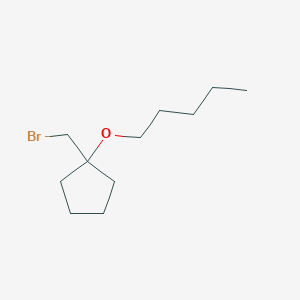
![7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15326121.png)
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)

![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)
![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)
